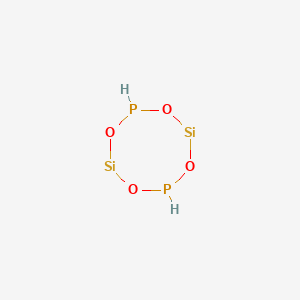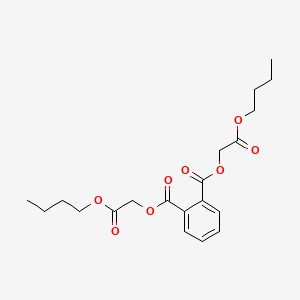
2-Picenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Picenecarboxylic acid typically involves the extraction from natural sources such as Tripterygium hypoglaucum and Tripterygium wilfordii. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of the natural sources and the efficiency of the extraction process.
化学反応の分析
Types of Reactions: 2-Picenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
2-Picenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in compound screening libraries and metabolomics studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of nutraceuticals and natural products.
作用機序
The mechanism of action of 2-Picenecarboxylic acid involves its interaction with specific molecular targets and pathways. As a triterpenoid, it may exert its effects by modulating signaling pathways and interacting with enzymes involved in metabolic processes. detailed studies on its exact mechanism are still limited.
類似化合物との比較
2-Picenecarboxylic acid is unique due to its specific structure and biological activities. Similar compounds include:
- 6-Oxo-23-norpristimerol
- Wilforol A
- Triptotin F
- Populninic acid
- Pristimerin
- Celastrol
- Demethylzeylasteral
- Zeylasteral
- Zeylasterone
- Blepharotriol
- Triptocalline A
These compounds share structural similarities but differ in their functional groups and specific biological activities.
特性
分子式 |
C28H36O5 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)/t22-,24-,25-,26+,27-,28+/m1/s1 |
InChIキー |
MEUCDRGPRSOAHE-BRUCSKOJSA-N |
異性体SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C=C5C(=O)C=C4[C@]3(CC2)C)O)O)C)C)(C)C(=O)O |
正規SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


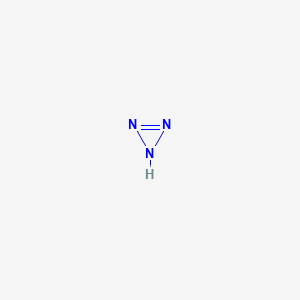
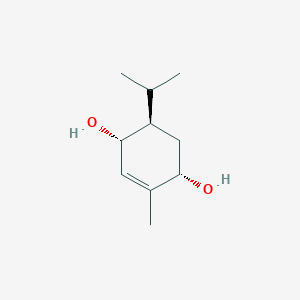
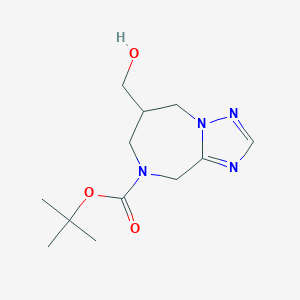
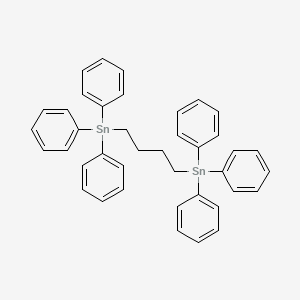

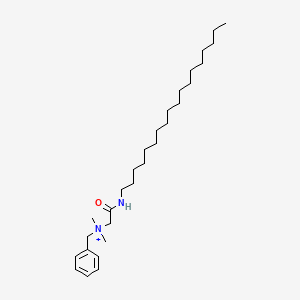
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
